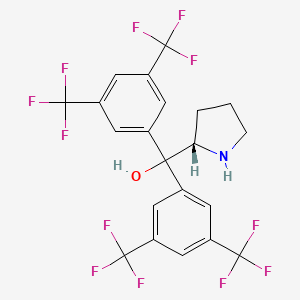![molecular formula C12H18N2O2 B2807620 1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol CAS No. 2097928-49-7](/img/structure/B2807620.png)
1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including “1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol” is represented by the InChI code1S/C12H19N3O.3ClH/c1-16-12-3-2-10 (8-14-12)9-15-6-4-11 (13)5-7-15;;;/h2-3,8,11H,4-7,9,13H2,1H3;3*1H . This indicates that the compound contains carbon, hydrogen, nitrogen, and oxygen atoms.
科学的研究の応用
Opioid Receptor Agonists and Analgesic Potential
- Mu-Opioid Receptor Biased Agonists : Research has identified novel mu-opioid receptor agonists, like Oliceridine (TRV130), which demonstrate selective activation of G protein and β-arrestin signaling pathways. This selective activation suggests a potential for therapeutic analgesic effects with reduced adverse effects, highlighting the innovative approach towards developing opioid analgesics with better safety profiles (Urits et al., 2019).
Chemical Synthesis and Reactivity
- Nucleophilic Aromatic Substitution : The reactivity of piperidine in nucleophilic aromatic substitution reactions has been studied, providing insights into the mechanisms underlying the formation of various piperidine derivatives. Such research aids in understanding the chemical properties and synthesis routes of compounds like "1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol" (Pietra & Vitali, 1972).
Pharmacological Studies and Drug Metabolism
- Cytochrome P450 Isoforms : Studies on chemical inhibitors of cytochrome P450 isoforms offer insights into the metabolic pathways and potential drug-drug interactions involving compounds like "1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol". Understanding the selectivity and potency of these inhibitors is crucial for drug development and safety assessments (Khojasteh et al., 2011).
Spiropiperidines in Drug Discovery
- Synthesis of Spiropiperidines : The methodology for synthesizing spiropiperidines, including strategies for forming the spiro-ring on a preformed piperidine ring, is crucial for drug discovery. Such synthetic strategies enable the exploration of new chemical space for potential therapeutic agents (Griggs, Tape, & Clarke, 2018).
Volatile Compounds in Grape
- Biosynthesis and Metabolism of Methoxypyrazines : Research on the biosynthesis, accumulation, and metabolism of methoxypyrazines in grapes, which impart herbaceous/green/vegetal sensory attributes to certain wine varieties, provides insights into the biological pathways and enzymatic reactions involved. Such studies are essential for understanding the flavor profiles of wines and could inform agricultural practices to optimize grape quality (Lei et al., 2018).
将来の方向性
The future directions in the research of “1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol” and similar piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of novel synthesis methods and the exploration of their pharmacological applications .
特性
IUPAC Name |
1-[(6-methoxypyridin-3-yl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-16-12-5-4-10(7-13-12)8-14-6-2-3-11(15)9-14/h4-5,7,11,15H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDHSUNUAPQXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B2807537.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2807539.png)
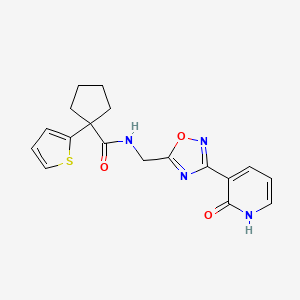
![N-(3-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2807542.png)
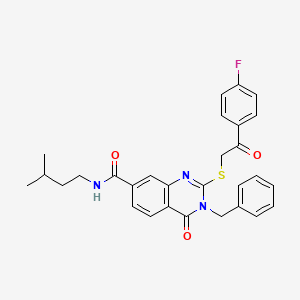
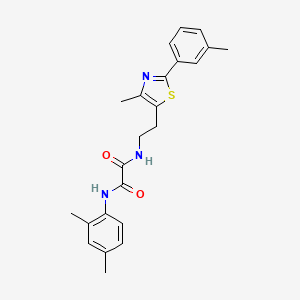

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2807548.png)
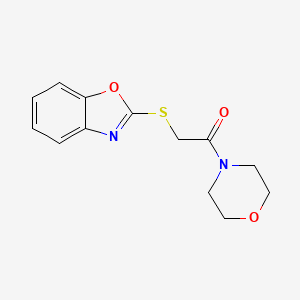
![(E)-N-[2-(Prop-2-enoylamino)ethyl]-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B2807551.png)
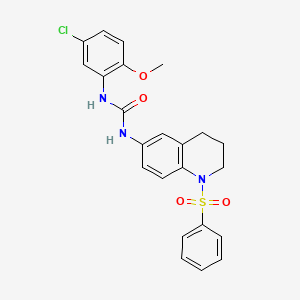
![2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyrimidine](/img/structure/B2807553.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2807557.png)
